molecular formula C14H8FNO2 B14268316 4-Cyano-3-fluorophenyl benzoate CAS No. 132797-22-9

4-Cyano-3-fluorophenyl benzoate

Cat. No.: B14268316
CAS No.: 132797-22-9
M. Wt: 241.22 g/mol
InChI Key: LJXCFVJGBORMRW-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Cyano-Substituted Aromatic Esters Research

Fluorinated and cyano-substituted aromatic esters represent a significant class of compounds in materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical and electronic properties. rsc.orgrsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal and chemical stability, as well as influencing intermolecular interactions and mesophase behavior in liquid crystals. rsc.org Lateral fluorination, in particular, is a common strategy to modify properties like melting point, dielectric anisotropy, and viscosity. rsc.orgrsc.org

The cyano group is a strong electron-withdrawing group that plays a crucial role in the behavior of liquid crystalline compounds. Its presence often leads to a large dipole moment, which is a key factor for achieving a positive dielectric anisotropy, a requirement for the operation of many liquid crystal displays (LCDs). The combination of fluorine and cyano substituents on a phenyl benzoate (B1203000) framework allows for the fine-tuning of these properties, making such compounds valuable targets for research and development in display technologies.

Significance of the Benzoate Ester Moiety in Molecular Design and Functional Materials

The benzoate ester moiety is a fundamental building block in the design of a wide array of functional materials, most notably liquid crystals. This structural unit provides a rigid core, which is essential for the formation of mesophases. The planarity and linearity of the benzoate group contribute to the anisotropic molecular shape that is a prerequisite for liquid crystalline behavior.

Furthermore, the ester linkage itself offers a degree of rotational freedom, which can influence the packing of molecules and the resulting mesophase type. The aromatic rings of the benzoate ester can be readily functionalized with various substituents, such as the cyano and fluoro groups in the case of 4-Cyano-3-fluorophenyl benzoate, allowing for the systematic modification of the molecule's electronic and physical properties. This versatility makes the benzoate ester a powerful and widely utilized scaffold in the creation of new materials with tailored functionalities.

Overview of Academic Research Trajectories for this compound and its Congeners

Research into this compound and its congeners, particularly those with alkyl or alkoxy chains of varying lengths attached to the benzoate ring, has been heavily focused on their liquid crystalline properties. These studies often involve the synthesis of homologous series of these compounds to investigate how the chain length affects the transition temperatures and the types of mesophases observed.

For instance, detailed investigations have been conducted on compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate and 4-cyano-3-fluorophenyl 4-pentylbenzoate. These studies have explored their complex phase behavior, including the identification of various crystalline, nematic, and glass-forming phases. Advanced analytical techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and dielectric spectroscopy are employed to characterize these materials thoroughly. The dynamics of these molecules in confined spaces, such as nanopores, have also been a subject of research, providing insights into the behavior of liquid crystals in advanced applications.

The overarching goal of this research is to establish clear structure-property relationships. By understanding how subtle changes in the molecular architecture, such as the position of a fluorine atom or the length of a terminal chain, affect the macroscopic properties of the material, scientists can design new liquid crystals with optimized performance for specific applications, such as faster switching times, wider operating temperature ranges, and lower power consumption in display devices.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a selection of its congeners.

Compound NameMolecular FormulaCAS NumberPhysical State
This compoundC14H8FNO2Not availableColorless solid princeton.edu
4-Cyano-3-fluorophenyl 4-ethylbenzoateC16H12FNO286776-50-3White to almost white powder/crystal
4-Cyano-3-fluorophenyl 4-propylbenzoateC17H14FNO286776-51-4White to almost white powder/crystal
4-Cyano-3-fluorophenyl 4-butylbenzoateC18H16FNO286776-52-5Colorless to light yellow/orange clear liquid to cloudy liquid
4-Cyano-3-fluorophenyl 4-pentylbenzoateC19H18FNO286786-89-2White to almost white powder/crystal
4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoateC30H40FNO3Not availableNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132797-22-9

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) benzoate

InChI

InChI=1S/C14H8FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h1-8H

InChI Key

LJXCFVJGBORMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Cyano 3 Fluorophenyl Benzoate and Analogues

Classical Esterification Routes and Derivatives thereof

The formation of the ester linkage in 4-cyano-3-fluorophenyl benzoate (B1203000) is most fundamentally achieved through esterification. This class of reactions typically involves the condensation of a carboxylic acid with an alcohol.

Fischer-Speier Esterification is a primary method, involving the reaction of benzoic acid with 4-cyano-3-fluorophenol under acidic catalysis, typically using a strong acid like sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.ukmasterorganicchemistry.com The reaction is reversible and often requires forcing conditions, such as heating and removal of water, to drive the equilibrium towards the product ester. chemguide.co.ukmasterorganicchemistry.com

Another widely used method involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride (acid chloride). numberanalytics.comnumberanalytics.com In this case, benzoyl chloride would be reacted with 4-cyano-3-fluorophenol. wikipedia.org This reaction is generally vigorous and proceeds under milder conditions than Fischer esterification, often at room temperature. chemguide.co.uk The presence of a base like pyridine (B92270) or triethylamine (B128534) is common to neutralize the hydrochloric acid byproduct and drive the reaction to completion. numberanalytics.com

Steglich esterification offers a mild and efficient alternative, particularly for sterically hindered or sensitive substrates. organic-chemistry.orgyoutube.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.orgjove.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction. organic-chemistry.orgrsc.org This method is advantageous as it proceeds under neutral pH and at ambient temperatures. rsc.org Research has shown that Steglich esterification can be successfully used to synthesize esters from phenols. researchgate.net

Yamaguchi esterification is another powerful method for the synthesis of highly functionalized esters, including those derived from sterically hindered phenols. wikipedia.orgorganic-chemistry.org The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640). wikipedia.orgjk-sci.com This anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. organic-chemistry.orgjk-sci.comnumberanalytics.com

Esterification Method Reactants Reagents/Catalysts Key Features
Fischer-SpeierCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible, often requires heat and water removal. chemguide.co.ukmasterorganicchemistry.com
Acyl Chloride MethodAcyl Chloride, AlcoholBase (e.g., Pyridine)Vigorous, proceeds at room temperature. chemguide.co.uknumberanalytics.com
SteglichCarboxylic Acid, AlcoholDCC, DMAPMild conditions, good for sensitive substrates. organic-chemistry.orgrsc.org
YamaguchiCarboxylic Acid, Alcohol2,4,6-Trichlorobenzoyl Chloride, DMAPEffective for sterically hindered substrates. wikipedia.orgorganic-chemistry.org

Advanced Synthetic Transformations for Aromatic Ester Construction

Beyond classical methods, advanced synthetic strategies have been developed for the construction of aromatic esters, offering alternative pathways with unique advantages.

Radical-Mediated Approaches to Benzoate Esters

Radical-mediated reactions offer a distinct approach to ester synthesis. One such method involves the photochemical energy transfer (EnT) mediated cleavage of an oxime ester's N–O bond to generate an N-centered radical and a benzoyloxy radical. acs.orgacs.org The in-situ generated benzoate can then participate in subsequent reactions. acs.org While not a direct synthesis of the target molecule, this demonstrates the generation of key benzoate intermediates through radical pathways.

Organocatalytic Synthesis in Aromatic Ester Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis. In the context of aromatic esters, organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied for the transesterification and amidation of methyl benzoate, serving as a model for more complex systems. acs.orgnih.govcolab.ws These catalysts can activate alcohols for nucleophilic attack. nih.gov Furthermore, an organocatalytic cross-coupling of aldehydes with activating reagents can lead to active intermediates that are converted to esters in one pot. nih.gov

Electrochemical Synthetic Strategies for Related Fluorinated Aromatic Compounds

Electrochemical methods provide a unique avenue for the synthesis of fluorinated organic compounds. lew.ro Selective electrochemical fluorination (SEF) can introduce fluorine atoms into aromatic rings. cecri.res.inresearchgate.net While direct electrochemical synthesis of 4-cyano-3-fluorophenyl benzoate is not explicitly detailed, the synthesis of fluorinated aromatic building blocks is well-established. electrosynthesis.com For instance, electrochemical methods can be used for the selective α-monofluorination of aromatic sulfides. electrosynthesis.com More recently, hexafluorosilicate (B96646) salts have been utilized as an inexpensive and abundant fluorine source for electrochemical fluorination reactions, including the conversion of tertiary carboxylic acids to their corresponding fluorides. acs.org These electrochemical techniques are crucial for accessing the fluorinated precursors required for the final esterification.

Precursor Synthesis and Strategic Functional Group Interconversions

The synthesis of this compound is critically dependent on the availability of its precursors: 4-cyano-3-fluorophenol and a benzoic acid derivative.

Preparation of Substituted Phenols and Benzoic Acid Derivatives

Substituted Phenols: The synthesis of 4-cyano-3-fluorophenol can be approached through various routes. One patented method describes the reaction of 4,4-difluorocyclohexadienone with potassium cyanide in dimethylformamide to yield 3-cyano-4-fluorophenol. epo.org Another general route to fluorophenols starts from chloronitrobenzenes, involving halogen exchange, reduction, diazotization, and hydrolysis. epo.org The synthesis of 4-cyanophenol, a related precursor, can be achieved by the reaction of 4-chlorobenzonitrile (B146240) with sodium methoxide, followed by acidification. chemicalbook.com

Benzoic Acid Derivatives: Benzoic acid and its derivatives are fundamental starting materials. Benzoic acid itself can be synthesized by the oxidation of toluene (B28343) using strong oxidizing agents like potassium permanganate. youtube.com Alternatively, benzoyl chloride, a key intermediate, can be prepared by reacting benzoic acid with chlorinating agents such as thionyl chloride or phosphorus pentachloride. wikipedia.orgsciencemadness.orgprepchem.comatamanchemicals.combyjus.com Substituted benzoic acids can be prepared through the oxidation of the corresponding substituted toluenes, often using metal catalysts. google.comgoogle.comscispace.com For instance, 3-fluoro-4-cyanobenzoic acid can be synthesized from 2-chloro-4-nitrobenzoic acid through a sequence of halogen exchange, nitro group reduction, and a Sandmeyer-type reaction. google.com

Precursor Synthetic Route Starting Materials Key Reagents/Conditions
4-Cyano-3-fluorophenolReaction with cyanide4,4-DifluorocyclohexadienonePotassium cyanide, Dimethylformamide epo.org
4-Cyano-3-fluorophenolMulti-step synthesisChloronitrobenzeneHalogen exchange, reduction, diazotization, hydrolysis epo.org
Benzoyl ChlorideChlorination of Benzoic AcidBenzoic AcidThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) sciencemadness.orgprepchem.comatamanchemicals.com
Substituted Benzoic AcidsOxidation of Substituted ToluenesSubstituted TolueneMetal catalysts (e.g., Co, Mn salts), Oxidant google.comgoogle.com
3-Fluoro-4-cyanobenzoic acidMulti-step synthesis2-Chloro-4-nitrobenzoic acidMetal fluoride, reducing agent, NaNO₂/HCl, cyanate (B1221674) source google.com

Introduction of Cyano and Fluoro Functionalities via Established Methods

The preparation of this compound hinges on the availability of the key intermediate, 3-fluoro-4-cyanophenol. The synthesis of this precursor can be achieved through established chemical methodologies.

One documented method for the preparation of 3-cyano-4-fluorophenol involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide in diethylformamide. This reaction proceeds at room temperature and has been reported to yield the desired product in high (90%) yield. google.com

An alternative approach to obtaining cynophenols is through the cyanation of a bromophenol derivative. For instance, 3-fluoro-4-hydroxybenzonitrile (B1304121) (an isomer of the desired precursor) has been synthesized from 4-bromo-2-fluorophenol (B1271925) and copper(I) cyanide in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This suggests that a similar strategy could be employed starting from a suitably substituted bromofluorophenol to access 3-fluoro-4-cyanophenol.

With the precursor phenol (B47542) in hand, the final esterification step to yield this compound is typically accomplished through the Schotten-Baumann reaction. This well-established method involves the reaction of a phenol with an acyl chloride in the presence of a base. researchgate.netijrpr.com In this specific synthesis, 3-fluoro-4-cyanophenol is reacted with benzoyl chloride.

The reaction is generally carried out in the presence of a base such as aqueous sodium hydroxide (B78521) or pyridine. chemguide.co.ukyoutube.com The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. shout.educationvaia.com The reaction is typically shaken vigorously, and the product, being insoluble in the aqueous medium, often precipitates out of the solution. libretexts.orgscribd.com

A general procedure for a similar synthesis, that of 3-fluoro-4-cyanophenyl 4-(β-ethoxyethoxy)benzoate, involves dissolving 3-fluoro-4-cyanophenol in dry pyridine and adding a solution of the corresponding acid chloride in dry toluene. The mixture is then heated to drive the reaction to completion. prepchem.com After an aqueous workup, the final product is isolated. This methodology is directly adaptable for the synthesis of this compound by substituting 4-(β-ethoxyethoxy)benzoic acid chloride with benzoyl chloride.

Reactant 1 Reactant 2 Base/Catalyst Solvent Product Reference
3-fluoro-4-cyanophenolBenzoyl ChlorideSodium Hydroxide/PyridineToluene/WaterThis compound chemguide.co.ukprepchem.com
PhenolBenzoyl ChlorideSodium HydroxideWaterPhenyl Benzoate researchgate.netlibretexts.org
3-fluoro-4-cyanophenol4-(β-ethoxyethoxy)benzoic acid chloridePyridineToluene3-fluoro-4-cyanophenyl 4-(β-ethoxyethoxy)benzoate prepchem.com

Reaction Optimization and Scalability Studies

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for larger-scale production. Key parameters for optimization in the Schotten-Baumann reaction include the choice of base, solvent, reaction temperature, and reaction time.

Studies on the esterification of phenols have shown that solvent choice can significantly impact reaction yield. For instance, in the TiO2-catalyzed esterification of phenol with benzoyl chloride, solvent-free conditions provided a significantly higher yield (92%) compared to reactions conducted in various organic solvents (less than 50% yield). niscpr.res.in While this specific catalyst may not be standard for the Schotten-Baumann reaction, it highlights the importance of investigating solvent effects.

The choice and amount of base are also critical. The base must be strong enough to deprotonate the phenol but should not promote unwanted side reactions, such as hydrolysis of the benzoyl chloride. The reaction is typically run until the solution is alkaline. libretexts.org

For scalability, moving from laboratory-scale batches to industrial production presents several challenges. These can include efficient mixing, heat transfer, and product isolation. Continuous flow reactors are increasingly being explored for the production of esters as they offer better control over reaction parameters and can lead to higher yields and purity. researchgate.net For enzymatic ester synthesis, which is a green alternative, continuous water removal is a key factor for achieving high conversion on a large scale. researchgate.net

Green chemistry principles are also a major consideration in modern scalability studies. This includes the use of less hazardous solvents, recyclable catalysts, and minimizing waste (E-factor). rsc.org For example, the use of a reusable catalyst like TiO2 in esterification is a step towards a more sustainable process. niscpr.res.in The development of enzymatic processes for ester synthesis is another area of active research, offering mild reaction conditions and high selectivity, which are advantageous for industrial applications. researchgate.netmdpi.com

Parameter Considerations for Optimization Potential Impact on Scalability Reference
Catalyst Type (e.g., base, enzyme, solid acid), concentrationCost, reusability, separation from product niscpr.res.inresearchgate.net
Solvent Polarity, azeotropic properties for water removal, environmental impactThroughput, product purification, waste generation niscpr.res.inresearchgate.net
Temperature Reaction rate vs. side reactions, energy consumptionProcess safety, energy costs mdpi.com
Reactant Ratio Stoichiometry, use of excess to drive equilibriumRaw material cost, downstream purification rsc.org
Mixing Efficiency of mass transfer between phasesReaction time, yield, product consistency libretexts.org
Water Removal Use of desiccants, azeotropic distillation, vacuumReaction equilibrium, prevention of hydrolysis researchgate.net

Molecular Architecture, Conformational Analysis, and Condensed Phase Behavior

Crystallographic Analysis of 4-Cyano-3-fluorophenyl Benzoate (B1203000) Derivatives

Crystallographic studies are essential for understanding the precise three-dimensional arrangement of atoms and molecules in the solid state. For the purpose of this analysis, we will focus on a well-characterized derivative, 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, which serves as an illustrative example of this class of compounds.

Single-crystal X-ray diffraction analysis of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate provides detailed insights into its molecular and crystal structure. nih.gov The compound crystallizes in the monoclinic system with the space group P21/c. The asymmetric unit contains one molecule of the compound. The long alkyl chain in this derivative is observed to be in an all-trans conformation, which is a common low-energy state for such chains. nih.gov The crystallographic data are summarized in the table below.

Crystal Data for 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate
Empirical Formula C₃₀H₄₀FNO₃
Formula Weight 481.63
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.937 (3)
b (Å) 9.2022 (9)
c (Å) 13.2859 (10)
α (°) 90
β (°) 100.749 (8)
γ (°) 90
Volume (ų) 2755.1 (5)
Z 4
Temperature (K) 293
Radiation Mo Kα
Data sourced from reference nih.gov

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the material.

In the crystal structure of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, the molecules are linked by C—H⋯O hydrogen bonds. nih.gov These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, play a significant role in the crystal packing. Specifically, these C—H⋯O interactions form inversion dimers, which are common motifs in crystal engineering. nih.gov

While the detailed crystal packing of 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate does not indicate significant π-stacking, this type of interaction is prevalent in many aromatic compounds. In related cyanophenyl-containing molecules, π-stacking interactions are often observed. These interactions arise from the attractive, noncovalent forces between aromatic rings. The electron-withdrawing nature of the cyano and fluoro substituents can influence the quadrupole moment of the phenyl ring, potentially favoring offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion. The interplay between the electron densities of the interacting rings is a key factor in determining the geometry and strength of these interactions.

The presence of a fluorine atom in the 4-cyano-3-fluorophenyl moiety introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule. While not explicitly detailed in the crystal structure of the hexadecyloxy derivative, C—H⋯F interactions are known to contribute to the stability of crystal structures of fluorinated organic molecules. ed.ac.uk The fluorine atom can also participate in other dipole-dipole interactions due to the high polarity of the C-F bond, which is a contributing factor to the positive dielectric anisotropy often sought in liquid crystal applications. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Conformational Landscape and Molecular Geometry in Various States

The conformational flexibility of 4-cyano-3-fluorophenyl benzoate derivatives is primarily associated with the rotation around the ester linkage and the bonds connecting the phenyl rings to this central group. In the solid state, the conformation is fixed by the crystal packing forces. For 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, the dihedral angle between the two benzene (B151609) rings is 57.76 (7)°. nih.gov This twisted conformation is a result of optimizing the intermolecular interactions within the crystal lattice while accommodating the steric hindrance between the rings.

Polymorphism and Thermotropic Phase Transitions

The condensed phase behavior of this compound and its analogues is characterized by a rich polymorphism, including the formation of various liquid crystalline and crystalline phases. The specific phases observed and the transitions between them are highly sensitive to the molecular structure, particularly the length of the alkyl chain attached to the benzoate moiety, and external conditions such as temperature and pressure.

The phase behavior of the 4-cyano-3-fluorophenyl 4-alkylbenzoate series has been elucidated through a combination of techniques including differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffractometry (XRD).

For instance, in 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), a complex polymorphism involving seven distinct phases has been identified. bohrium.comresearchgate.net Upon heating, this compound can exhibit multiple crystalline forms (designated as Crystal I, II, III, and IV), a nematic liquid crystal phase, and finally an isotropic liquid phase. bohrium.comresearchgate.net The nematic phase, characterized by long-range orientational order of the molecules, is metastable in this compound. bohrium.com A glassy state of the nematic phase can also be formed upon rapid cooling. bohrium.comresearchgate.net

In the case of 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), studies have revealed the existence of at least two crystalline phases (CrI and CrII), a nematic phase, and an isotropic liquid phase at ambient pressure. acs.orgicm.edu.pl Significantly, the application of elevated pressure can induce a smectic phase, which possesses a higher degree of order than the nematic phase, with molecules arranged in layers. aps.orgnih.gov This pressure-induced nematic-to-smectic phase transition highlights the influence of intermolecular distance on the observed mesophase. aps.org

The identification of these phases often relies on observing characteristic textures under a polarizing microscope. For example, the nematic phase displays a threaded or schlieren texture, while the transition to the isotropic liquid is marked by the complete loss of birefringence. Crystalline phases, in contrast, show distinct, often sharp, growth fronts. bohrium.com

Table 1: Identified Phases for this compound Analogues

Compound Crystalline Phases Liquid Crystalline Phases Other Phases
4-Cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) Crystal I, Crystal II, Crystal III, Crystal IV bohrium.comresearchgate.net Nematic bohrium.comresearchgate.net Isotropic Liquid, Glass of Nematic bohrium.comresearchgate.net
4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) Crystal I, Crystal II acs.orgicm.edu.pl Nematic, Smectic (pressure-induced) aps.orgresearchgate.net Isotropic Liquid, Glass of Nematic icm.edu.plresearchgate.net

The transitions between the different phases of this compound derivatives are associated with specific thermodynamic parameters, such as transition temperatures (T), and changes in enthalpy (ΔH) and entropy (ΔS). These parameters are typically determined using differential scanning calorimetry (DSC) and adiabatic calorimetry.

For 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), detailed calorimetric studies have provided a comprehensive thermodynamic profile. bohrium.comresearchgate.net The transition from the nematic phase to the isotropic liquid, known as the clearing point (Tc), occurs at 297.15 K. bohrium.comresearchgate.net The fusion, or melting, of the crystalline forms into a liquid or liquid crystalline phase occurs at distinct temperatures; for example, Crystal I melts at 302.80 K and Crystal III at 303.93 K. bohrium.comresearchgate.net Solid-solid phase transitions between different crystalline polymorphs have also been detected at lower temperatures. bohrium.comresearchgate.net

The stability of these polymorphs is temperature-dependent. For 5CFPB, Crystal I is the most stable form below 301 K, while Crystal III is the most stable between 301 K and 304 K. bohrium.com The nematic phase in this compound is considered thermodynamically metastable. bohrium.com

In 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), the transition from a stable crystalline phase (CrI) to the isotropic liquid occurs at 288.4 K. icm.edu.pl A metastable nematic phase can be obtained from its glassy state at around 220 K, which upon heating spontaneously crystallizes to a different crystalline form (CrII) at 233 K. icm.edu.pl

Table 2: Thermodynamic Data for Phase Transitions in 4-Cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB)

Transition Transition Temperature (K)
Crystal III → Isotropic Liquid (Fusion) 303.93 bohrium.comresearchgate.net
Crystal I → Isotropic Liquid (Fusion) 302.80 bohrium.comresearchgate.net
Nematic → Isotropic Liquid (Clearing) 297.15 bohrium.comresearchgate.net
Crystal IV → Nematic 287.35 bohrium.comresearchgate.net
Crystal I (Solid-Solid) 248.8 bohrium.comresearchgate.net
Nematic → Glass of Nematic (Glass Transition) ~208 bohrium.comresearchgate.net
Crystal III (Solid-Solid 2) 178.7 bohrium.comresearchgate.net
Crystal III (Solid-Solid 1) 121.6 bohrium.comresearchgate.net

External stimuli, particularly elevated pressure, can significantly alter the phase behavior and transition temperatures of this compound compounds. High-pressure studies, often coupled with dielectric spectroscopy, provide insights into the volume changes associated with phase transitions and the influence of density on molecular dynamics.

For 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), increasing pressure can induce a nematic-to-smectic phase transition. aps.orgnih.gov For instance, at a temperature of 293 K, a transition to a pressure-induced smectic A phase is observed at approximately 240 MPa. aps.org This demonstrates that compressing the molecules forces them into a more ordered, layered structure.

Pressure also shifts the phase transition temperatures. To induce the isotropic-to-nematic phase transition at a temperature 10 K higher (from 293 K to 303 K), the pressure must be increased by about 25 MPa. aps.org The relationship between the logarithm of the dielectric relaxation time and pressure is linear, allowing for the determination of the activation volume. For the liquid crystalline phases of 4CFPB, the activation volume is approximately 70 cm³/mol, while for the isotropic phase, it is about 50 cm³/mol. aps.orgnih.gov These values reflect the volume that molecules need to overcome local energy barriers for reorientation.

Furthermore, the application of pressure can lead to vitrification, the formation of a glassy state, at temperatures higher than the ambient pressure glass transition temperature. aps.org For 4CFPB, at an elevated pressure of 220 MPa, the dynamics of the molecules are shifted significantly, leading to a higher glass transition temperature compared to ambient pressure. aps.org

Computational Chemistry and Theoretical Modeling of 4 Cyano 3 Fluorophenyl Benzoate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a single molecule in the absence of environmental effects. These in silico experiments are crucial for understanding molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density, DFT calculations can find the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Phenyl Benzoate (B1203000) Core Structure This table is illustrative, showing typical parameters obtained from DFT calculations for this class of compounds.

ParameterDescriptionTypical Calculated Value
C=O Bond LengthLength of the carbonyl bond in the ester group.~ 1.21 Å
C-O Bond LengthLength of the ester single bond.~ 1.36 Å
Phenyl-C-O-Phenyl DihedralTorsional angle defining the twist between the two rings.10-50 degrees
Total EnergyThe total electronic energy of the optimized molecule.Varies by method/basis set

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. For molecules in the cyanophenyl benzoate family, the HOMO is typically distributed over the electron-rich benzoate ring, while the LUMO is often localized on the electron-withdrawing cyano-fluorophenyl group. This separation of frontier orbitals is crucial for understanding charge transfer properties. DFT calculations are a standard method for computing these orbital energies. epstem.net

Table 2: Representative Frontier Molecular Orbital Energies This table presents typical values for cyanophenyl-containing molecules as derived from DFT calculations to illustrate the concept.

OrbitalEnergy (eV)Description
HOMO-6.5 to -7.5Highest Occupied Molecular Orbital
LUMO-1.0 to -2.0Lowest Unoccupied Molecular Orbital
ΔEgap4.5 to 6.5Energy gap, indicating chemical stability

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. epstem.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For 4-Cyano-3-fluorophenyl benzoate, key predicted peaks would include the C≡N stretch, the C=O stretch of the ester, C-F vibrations, and various C-H and C-C aromatic ring vibrations. Comparing the calculated spectrum with an experimental FTIR spectrum helps confirm the molecular structure and the accuracy of the computational method. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the 1H and 13C NMR chemical shifts. epstem.net The predicted shifts for the hydrogen and carbon atoms in different positions on the phenyl rings can be correlated with experimental data to confirm the molecule's structural assignment. epstem.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach is essential for understanding the dynamic properties and collective phenomena, such as the formation of liquid crystal phases.

MD simulations can track the movements and conformational changes of individual molecules within a bulk system. For a molecule like this compound, this includes the rotation around the ester linkage and the flexibility of any attached alkyl chains (though the parent compound has none).

These simulations are particularly powerful for studying phase transitions. researchgate.net For example, studies on the closely related compound 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) have investigated its complex phase behavior, including transitions between crystalline, nematic, and isotropic liquid phases. researchgate.net Simulations can help identify the molecular reorientations associated with these transitions, such as the flip-flop motions of molecules around their short axes, which are characteristic of liquid crystal dynamics. researchgate.nettandfonline.com

The formation of ordered phases, such as the nematic and smectic phases in liquid crystals, is driven by intermolecular interactions. MD simulations explicitly model these non-covalent forces, which include:

π-π Stacking: Interactions between the aromatic phenyl rings.

Dipole-Dipole Interactions: Resulting from the polar C≡N, C-F, and C=O groups. The strong dipole of the cyano group is particularly important for promoting the antiparallel alignment of molecules, which is a key feature in many cyanophenyl-based liquid crystals. mdpi.com

Computational studies on cyanobiphenyls and other mesogens have shown that calculating the interaction energy between pairs or small clusters of molecules can reveal the most stable arrangements (e.g., stacked, in-plane, or terminal interactions). scirp.org These calculations demonstrate that stacking and in-plane interactions are typically much stronger than terminal interactions, driving the self-assembly process. scirp.org Research on cyanophenyl benzoates has highlighted the role of the cyano terminus in promoting regular intermolecular interactions that lead to the formation of smectic phases. mdpi.com By simulating a system box with many molecules, MD can predict how these pairwise interactions lead to the long-range orientational order of a nematic phase or the layered structure of a smectic phase.

Understanding Molecular Motion and Transport Properties in Condensed Matter

In the condensed phase, the collective motion and transport of molecules are governed by a complex interplay of intermolecular forces, molecular shape, and thermal energy. Molecular dynamics (MD) simulations are a powerful tool for investigating these phenomena in systems like this compound.

MD simulations model the system by treating atoms as classical particles interacting through a defined force field. By solving Newton's equations of motion iteratively, a trajectory of the system is generated, revealing how molecular positions and velocities evolve over time. From this trajectory, various properties related to molecular motion and transport can be calculated.

Translational and Rotational Diffusion: The transport properties of this compound are characterized by its translational and rotational diffusion coefficients. In a liquid or liquid crystalline phase, these coefficients are typically anisotropic, meaning their values differ when measured parallel or perpendicular to a principal axis of the system (like the director in a nematic phase). For instance, in a nematic phase, molecules tend to diffuse faster along the director axis. MD simulations of similar mesogens, such as 4-n-pentyl-4'-cyanobiphenyl (5CB), have shown that diffusion coefficients are on the order of 10⁻⁷ to 10⁻⁶ cm²/s, and these simulations can distinguish the anisotropic nature of this movement. researchgate.net

Computational Approaches for Material Properties Prediction

The presence of a rigid core (biphenyl ester) and a strong dipole from the cyano group suggests that this compound is a candidate for forming liquid crystalline (LC) phases. Computational modeling is key to predicting and understanding this behavior.

Atomistic MD simulations are particularly well-suited for modeling LC phases. By simulating a large ensemble of molecules over a range of temperatures, it is possible to observe spontaneous phase transitions from an isotropic liquid to an ordered nematic or smectic phase. The fluorination of the phenyl ring is known to affect mesomorphic properties, often influencing transition temperatures and the stability of LC phases. mdpi.commdpi.com For example, studies on other fluorinated liquid crystals have demonstrated that the position of the fluorine atom can determine whether a smectic or nematic phase is favored. ethz.ch

A key metric derived from these simulations is the orientational order parameter (S) . It quantifies the degree of alignment of the molecular long axes with a common direction, known as the director. The order parameter is calculated as:

S = ½ ⟨3cos²θ - 1⟩

where θ is the angle between the molecular long axis and the director, and the angle brackets denote an average over all molecules and time. A value of S=0 corresponds to a completely isotropic liquid, while S=1 represents perfect parallel alignment. In a typical nematic phase, S ranges from 0.4 to 0.7. Simulations can provide detailed order parameter data as a function of temperature, as shown in the illustrative table below.

Temperature (K)Simulated Order Parameter (S)
3500.68
3600.61
3700.52
3800.41
3900.15 (Transition to Isotropic)

This table presents illustrative data typical for cyanobiphenyl-type liquid crystals, demonstrating how the order parameter decreases with increasing temperature, leading to the nematic-isotropic phase transition.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary computational tools for predicting the photophysical and electronic properties of molecules like this compound. researchgate.net These quantum mechanical methods provide detailed information about the molecule's electronic structure.

Photophysical Properties: TD-DFT calculations can predict the electronic absorption and emission spectra by calculating the energies of excited states. The key properties include the maximum absorption wavelength (λ_max) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity. mdpi.com For aromatic ester compounds, the primary electronic transitions are typically π-π* transitions within the conjugated system. Computational studies on similar aromatic compounds can predict these properties with reasonable accuracy. researchgate.net

Electronic Transport Characteristics: The potential of this compound in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), can be assessed by modeling its charge transport properties. dissertation.comlancs.ac.uk This involves calculating charge transfer integrals (or electronic couplings) between adjacent molecules in a crystal or film. ethz.ch These integrals describe the ease with which an electron or hole can hop from one molecule to the next. The electronic transport is fundamentally governed by the spatial overlap of the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of neighboring molecules. acs.org Theoretical models can analyze how molecular packing and orientation affect these charge transfer pathways. researchgate.net

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT (B3LYP/6-31G)
LUMO Energy-1.8 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap4.7 eVDFT (B3LYP/6-31G*)
First Excitation Energy (λ_max)285 nmTD-DFT

This table provides example data that would be generated from DFT and TD-DFT calculations for a molecule like this compound, illustrating key electronic parameters.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal electron density into molecular regions, generating a unique surface for each molecule. This surface is colored according to various properties, providing a detailed picture of the molecular environment.

For this compound, the Hirshfeld surface would be mapped with functions like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.gov This immediately identifies regions of significant interaction, such as hydrogen bonds or other close contacts.

For a molecule like this compound, the primary interactions would include:

H···H contacts: Typically the most abundant, representing van der Waals forces. researchgate.net

C···H/H···C contacts: Significant due to the aromatic rings, contributing to π-stacking interactions. nih.govresearchgate.net

O···H/H···O contacts: Arising from C-H···O hydrogen bonds involving the carbonyl oxygen. nih.gov

F···H/H···F and N···H/H···N contacts: Specific interactions involving the fluorine and nitrogen atoms.

C···C contacts: Indicative of π-π stacking between the phenyl rings. nih.gov

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H40.5%
C···H / H···C25.2%
O···H / H···O15.8%
F···H / H···F8.5%
N···H / H···N5.0%
C···C3.1%
Other1.9%

This table presents a hypothetical but representative breakdown of intermolecular contacts for this compound, based on analyses of similar fluorinated and cyano-substituted aromatic esters. nih.govnih.govresearchgate.net

This quantitative analysis is crucial for understanding the supramolecular architecture and for correlating the crystal packing with the material's macroscopic properties, such as its thermal stability and mechanical characteristics.

Advanced Applications in Functional Materials Science

Liquid Crystalline Materials Development

The incorporation of 4-Cyano-3-fluorophenyl benzoate (B1203000) and its derivatives into liquid crystal (LC) mixtures is a key strategy for engineering materials with specific mesogenic and electro-optical properties. The presence of the cyano and fluoro groups significantly impacts the dielectric anisotropy, viscosity, and phase behavior of the resulting materials.

Design Principles for Tailored Mesogenic Properties

The design of liquid crystals based on the 4-Cyano-3-fluorophenyl benzoate scaffold revolves around the strategic manipulation of its molecular structure to control the resulting mesophase behavior and physical properties. The interplay between the rigid core, terminal substituents, and lateral groups is critical in determining the material's melting point, clearing point, and the type of liquid crystal phase exhibited.

Key design principles include:

Alkyl Chain Length: The length of the alkyl or alkoxy chain attached to the benzoate or phenyl ring significantly influences the mesophase stability and transition temperatures. For instance, in the homologous series of 4-cyano-3-fluorophenyl 4-alkoxybenzoates, variations in the alkyl chain length can lead to the emergence of different mesophases, such as nematic and smectic phases.

Lateral Substitution: The fluorine atom in the 3-position plays a crucial role. It introduces a lateral dipole moment, which can affect the packing of the molecules and, consequently, the clearing point and viscosity. This lateral substitution is a key factor in achieving a high dielectric anisotropy, a desirable property for display applications. nih.gov

Core Structure Modification: While the core of this compound provides a good foundation, modifications to the aromatic rings or the linking group can further tune the mesogenic properties. These modifications can alter the molecular shape and polarizability, impacting the liquid crystal phase's nature and temperature range.

The following table summarizes the thermodynamic properties of a representative derivative, 4-cyano-3-fluorophenyl 4-butylbenzoate, illustrating the complexity of its phase behavior.

PropertyValue
Nematic to Isotropic Transition (Tc)297.15 K
Glass Transition of Nematic Phase (Tg)~208 K
Fusion Temperature (Crystal I)302.80 K
Fusion Temperature (Crystal III)303.93 K
Data for 4-cyano-3-fluorophenyl 4-butylbenzoate researchgate.net

Integration into Liquid Crystal Elastomers and Gels for Smart Materials

Liquid crystal elastomers (LCEs) and gels are "smart" materials that can exhibit large, reversible shape changes in response to external stimuli such as heat or light. The incorporation of mesogens like this compound into the polymer network of these materials is essential for programming their responsive behavior.

When a liquid crystal monomer based on the this compound structure is polymerized within an oriented liquid crystal phase, the resulting elastomer or gel inherits this anisotropy. aps.org This "frozen-in" order allows the material to undergo macroscopic deformations when the liquid crystalline order is perturbed. The specific properties of the mesogen, such as its clearing point and order parameter, directly influence the actuation temperature and the extent of the shape change in the LCE.

The switching behavior of the liquid crystal molecules within these polymer networks under an electric field is a key area of research. aps.org The interaction between the liquid crystal molecules and the polymer network can lead to complex electro-optical responses, where domains of switched liquid crystals coexist with domains anchored to the polymer network. aps.org

Theoretical and Material Design Aspects for Electro-Optical Applications

The design of liquid crystal materials for electro-optical applications, such as displays and light modulators, is heavily reliant on theoretical modeling and a deep understanding of structure-property relationships. researchgate.net For materials containing this compound, the goal is often to maximize the dielectric anisotropy (Δε) while maintaining a low viscosity for fast switching times. nih.govnih.gov

The strong dipole moment of the cyano group is the primary contributor to the positive dielectric anisotropy. The lateral fluorine atom further enhances this property. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecular dipole moments and polarizabilities of new derivatives, guiding the synthesis of materials with optimized electro-optical performance. mdpi.com

The integration of these liquid crystals into device architectures, such as those for all-optical switching or in combination with metamaterials, opens up new avenues for advanced photonic applications. soton.ac.uk The interaction of the liquid crystal's anisotropic properties with the localized fields of metamaterials can lead to enhanced and tunable electro-optical effects. soton.ac.uk

Organic Electronic Materials

The π-conjugated system and the presence of polar functional groups in this compound make it a promising building block for the synthesis of novel organic electronic materials. These materials are at the heart of next-generation technologies like flexible displays, printable circuits, and sensors. nih.govrsc.org

Role as Building Blocks for Conjugated Systems and Functional Polymers

The core structure of this compound can be chemically modified and incorporated into larger conjugated systems and polymers. The cyano group, being a strong electron-withdrawing group, can be used to tune the electronic properties of the resulting materials. rsc.org

In the design of donor-acceptor (D-A) type conjugated polymers for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), moieties derived from this compound can act as the acceptor unit. mdpi.com By pairing it with a suitable electron-donating unit, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered to optimize charge separation and transport. mdpi.com

The synthesis of such polymers often involves cross-coupling reactions, such as Stille or Suzuki coupling, to link the monomer units together. mdpi.comdntb.gov.ua The solubility and processability of the final polymer can be controlled by the introduction of appropriate side chains.

Charge Transport Characteristics in Molecular Architectures

The performance of organic electronic devices is fundamentally dependent on the efficiency of charge transport through the active material. In molecular architectures based on this compound, the charge transport characteristics are influenced by several factors:

Electronic Coupling: The degree of electronic communication between neighboring molecules, which is a function of their distance and relative orientation, determines the ease with which charge carriers can hop from one molecule to the next.

Energy Levels: The HOMO and LUMO energy levels of the material must be well-matched with the work functions of the electrodes to ensure efficient charge injection and extraction. The cyano group plays a significant role in lowering these energy levels. mit.edu

Organic field-effect transistors (OFETs) are a common platform for characterizing the charge transport properties of new organic semiconductors. nih.govtcichemicals.comfrontiersin.org By measuring the mobility of charge carriers in an OFET, researchers can gain insights into the relationship between the molecular structure of materials like those derived from this compound and their electronic function. researchgate.net

The following table provides a conceptual overview of how molecular modifications to a this compound-based building block might influence key parameters for organic electronics.

Molecular ModificationPotential Effect on HOMO/LUMO LevelsPotential Effect on Charge Mobility
Extension of π-conjugationReduced HOMO-LUMO gapIncreased
Introduction of electron-donating groupsIncreased HOMO, slightly increased LUMODependent on packing
Introduction of additional electron-withdrawing groupsLowered HOMO and LUMODependent on packing
Modification of side chainsMinimal effect on energy levelsSignificant effect on solubility and film morphology, thereby indirectly affecting mobility

Other Advanced Material Formulations

The integration of this compound and its derivatives into polymer matrices offers a pathway to creating advanced functional materials and coatings. The properties of the molecule, particularly its polarity and the presence of fluorine, are key to its potential in these applications.

Research on the closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), has demonstrated its complex dynamic behavior when confined within porous matrices, indicating its suitability for incorporation into composite materials. epa.gov This suggests that this compound could be dispersed within a polymer matrix to modify the matrix's physical or chemical properties.

From a design perspective for advanced coatings, the fluorinated aspect of the molecule is highly significant. Fluorinated compounds are renowned for their hydrophobic and oleophobic properties, which are critical for creating protective surfaces.

Anti-Corrosion and Foul-Release Properties: The development of fluorinated coatings is a key strategy for preventing biofouling and corrosion on submerged surfaces. nih.gov By incorporating a molecule like this compound into a coating formulation, it is possible to lower the surface energy of the coating. This would reduce the adhesion of water, corrosive agents, and microorganisms. Studies on self-healing coatings have utilized fluorinated alkyl silanes, which, when released, react with water to form a dense, water-insoluble film that blocks corrosive ions. researchgate.net A similar principle could be envisioned for coatings containing this compound.

Hydrophobicity and Barrier Improvement: The addition of fluorinated compounds, such as fluorinated graphene, to waterborne epoxy coatings has been shown to significantly improve the coating's barrier properties against corrosive media. mdpi.com The fluorophenyl group in this compound could impart enhanced hydrophobicity, creating a more effective barrier to protect the underlying substrate.

The table below outlines design considerations for incorporating this compound into coatings, based on the function of its chemical groups.

Functional GroupProperty ConferredPotential Application in Coatings
Fluorophenyl Hydrophobicity, Low Surface Energy, Chemical InertnessAnti-corrosion, Anti-fouling, Foul-release, Water-repellency
Cyano Group High Polarity, Strong Dipole MomentAdhesion promotion to certain substrates, Modification of dielectric properties
Benzoate Ester Linkage, Influence on thermal stability and solubilityCompatibility with polymer binders, Control of mechanical properties

The structure of this compound contains the necessary components of a fluorophore scaffold, making it a candidate for the development of fluorescent probes for sensing and imaging. A fluorescent probe typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit) that can interact with a target analyte. bath.ac.uk

The design of fluorescent probes often relies on modulating the electronic properties of a core fluorophore. The introduction of electron-withdrawing or electron-donating groups can significantly alter the fluorescence quantum yield, emission wavelength, and sensitivity to the local environment.

Role of Cyano and Fluoro Groups: The cyano and fluoro groups are strong electron-withdrawing groups. Their presence on the phenyl ring creates a "push-pull" like system when combined with an electron-donating group, which is a common strategy in fluorophore design. This can lead to desirable photophysical properties, such as a large Stokes shift and sensitivity to solvent polarity or specific analyte binding. The introduction of fluorine has been shown to enhance the brightness and specificity of fluorescent dyes for biological imaging. mdpi.com

Analyte Detection: A probe based on this scaffold could be designed to detect various analytes. For example, the ester linkage could be engineered to be cleavable by a specific enzyme. This cleavage would separate the cyanofluorophenyl signaling unit from a quenching or modulating part of the molecule, resulting in a change in fluorescence. This principle is widely used in probes for detecting enzymatic activity. Dicyanoisofluorone derivatives, for instance, have been used to create probes that can differentially detect mercury (Hg²⁺) and copper (Cu²⁺) ions through distinct fluorescence responses. nih.gov

The development of a functional probe from this compound would involve its chemical modification to include a specific recognition site for a target analyte.

Design StrategyTarget ApplicationMechanism of Action
Enzyme-cleavable linker Disease diagnosis, monitoring drug deliveryEnzymatic cleavage of the ester bond leads to a change in fluorescence (turn-on or ratiometric shift).
Ion-chelating moiety Environmental monitoring, cellular imagingBinding of a metal ion to a chelator attached to the molecule alters the electronic properties and thus the fluorescence signal.
Reaction-based sensing Detection of reactive oxygen species (ROS)A specific chemical reaction between the probe and the analyte unmasks or modifies the fluorophore, triggering a fluorescent response.

From a materials science viewpoint, the distinct dielectric properties and potential for molecular switching make this compound a molecule of interest for the design of novel chemical sensors and actuators.

Chemical Sensors:

The principle behind many chemical sensors involves detecting a change in a physical property, such as capacitance or resistance, upon exposure to an analyte. The high polarity of the 4-Cyano-3-fluorophenyl moiety is a key feature for this application.

Dielectric-Based Sensing: The strong dipole moments associated with the cyano and fluoro groups mean that materials incorporating this compound would likely exhibit a significant dielectric response. If a polymer film containing this compound were exposed to an analyte, the absorption of the analyte molecules could alter the local environment around the polar groups, leading to a measurable change in the film's capacitance. This principle is used in sensors for evaluating the dielectric properties of various materials. google.com The sensitivity and selectivity of such a sensor would depend on the interaction between the analyte and the functional groups of the benzoate compound.

Actuators:

Actuators are devices that convert a stimulus into mechanical motion. At the molecular level, this involves a change in the shape or orientation of the constituent molecules. Liquid crystal elastomers are a well-known class of materials used in actuators, and the structure of this compound contains features common in liquid crystal molecules (a rigid core and polar terminal groups).

Molecular Switching: The application of an external stimulus, such as an electric field or light, could potentially induce a collective reorientation (switching) of the polar this compound molecules within a host matrix (e.g., a liquid crystal polymer network). This molecular-level motion can be harnessed to generate macroscopic strain, causing the material to change shape. The large dipole moment of the molecule would facilitate strong coupling to an external electric field, a desirable property for electro-active materials. A derivative, 4-Cyano-3-fluoro-phenyl 4-(hexa-dec-yl-oxy)benzoate, has been studied for its crystal structure, which is fundamental to understanding the packing and potential for collective orientation in a material. nih.gov

Designing a functional actuator would require integrating these molecules into a cross-linked polymer network in an ordered fashion. The stimulus would then disrupt this order, leading to a change in the material's dimensions. The efficiency of such an actuator would be directly related to the degree of molecular reorientation and the strength of the coupling between the molecular switches and the polymer network.

Derivatization, Structural Modification, and Structure Property Relationships

Systematic Structural Variations of the Benzoate (B1203000) Moiety and Terminal Chains

The core structure of 4-cyano-3-fluorophenyl benzoate offers multiple sites for structural variation, primarily at the benzoate moiety and the terminal chains attached to it. These modifications are instrumental in influencing the compound's mesomorphic (liquid crystalline) behavior.

One common strategy involves the synthesis of a series of derivatives where the alkyl chain on the benzoate part of the molecule is varied. For instance, homologs with different alkyl chain lengths, such as propyl, butyl, and pentyl groups, have been synthesized and studied. cymitquimica.comtandfonline.comchemimpex.com The synthesis often involves the condensation of 4-substituted benzoic acid chlorides with para-substituted phenols. electronicsandbooks.com

Another approach to derivatization is the introduction of different functional groups or structural units to the benzoate ring. For example, replacing a simple alkyl chain with a cyclohexyl group, as seen in 4-cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate and 3-fluoro-4-cyanophenyl trans-4-(4-n-butylcyclohexyl)benzoate, can significantly alter the molecule's shape and rigidity. nih.govchemicalbook.com Furthermore, extending the molecular structure by creating more complex esters, such as 4-n-alkylphenyl 4-(3-cyano- or 3-bromo-4-n-alkoxy- or 4-n-alkylbenzoyloxy-)benzoates, has been explored to enhance mesomorphic properties. electronicsandbooks.com

The synthesis of these derivatives often requires multi-step procedures. For example, the preparation of 3-fluoro-4-cyanobenzoic acid, a key intermediate, can be achieved through processes involving halogen exchange, reduction of a nitro group, and a Sandmeyer-type reaction to introduce the cyano group. google.comgoogle.com These synthetic pathways allow for the creation of a diverse library of this compound derivatives with tailored molecular architectures.

Impact of Substituent Effects (e.g., Alkyl Chain Length, Halogenation Pattern) on Material and Spectroscopic Properties

The nature and position of substituents on the this compound framework have a profound impact on its material and spectroscopic properties. These effects are crucial for designing materials with specific optical and electrical characteristics for applications like liquid crystal displays.

Alkyl Chain Length: The length of the alkyl or alkoxy chain attached to the benzoate moiety is a critical determinant of the mesomorphic range and transition temperatures. electronicsandbooks.com Studies on various homologous series, such as 4-cyanophenyl 4-alkoxybenzoates, have shown that the length of the alkyl chain influences the molecular packing and, consequently, the stability of the liquid crystal phases. rsc.org For example, in some 4-n-alkylphenyl 3-cyano-4-n-alkoxybenzoates, only those with long alkoxy chains exhibit a mesomorphic range. electronicsandbooks.com The length of the alkyl chain can also affect the density and thermal expansion of the resulting materials. drexel.edu In some polymer systems, longer alkyl chains can act as physical spacers, disturbing crowded interdigitation and influencing conformational ordering. nih.gov

Halogenation Pattern: The presence and position of halogen atoms, particularly fluorine, are key to modulating the dielectric anisotropy and other properties of these molecules. The fluorine atom in the 3-position, adjacent to the cyano group, significantly influences the molecule's dipole moment and, consequently, its dielectric properties. electronicsandbooks.com Many partially fluorinated liquid crystals are sought after for their low viscosity, high chemical and photochemical stability, and high resistivity. nih.gov The substitution of hydrogen with fluorine can substantially alter the electrostatic potential of the molecule, which in turn affects intermolecular interactions. mdpi.com

The cyano group itself plays a vital role. The strong electron-withdrawing nature of the cyano group, often in conjunction with a lateral fluoro substituent, leads to a high negative dielectric anisotropy in many of these compounds. electronicsandbooks.com Spectroscopic studies, such as FTIR, have revealed that intramolecular interactions can be influenced by the substituents, as evidenced by shifts in the CN stretching vibration frequency. rsc.org For instance, the frequency is different for 4-cyano-4'-alkylbiphenyls (nCB) compared to 4-cyano-4'-alkoxybiphenyls (nOCB), indicating different intramolecular environments. rsc.org

Correlation of Molecular Structure with Mesomorphic Behavior and Dynamic Response

A strong correlation exists between the molecular structure of this compound derivatives and their mesomorphic behavior and dynamic response. The shape of the molecule, its polarity, and its polarizability are all determining factors for the type of liquid crystal phase formed and the temperature range over which it is stable.

The introduction of a lateral fluorine atom in the 3-position of the phenyl ring is a well-established strategy to induce or modify nematic phases and to influence the dielectric anisotropy. electronicsandbooks.com For instance, while some phenylbenzoates substituted with chlorine in the 3-position have a very short liquid crystalline range, the combination of a cyano group and a fluorine atom can lead to stable mesophases. electronicsandbooks.com

The dynamic response of these materials, particularly in their liquid crystalline state, is also intricately linked to their molecular structure. Broadband dielectric spectroscopy has been used to study the molecular dynamics of compounds like 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB). tandfonline.com These studies reveal different relaxation processes associated with molecular motions, such as the flip-flop motion of the molecule around its short axis. tandfonline.com The confinement of these liquid crystals in nanopores can further influence their dynamics and phase transitions. tandfonline.com

Investigation of Molecular Interactions and Self-Assembly in Modified Systems

The self-assembly of this compound derivatives into ordered liquid crystalline structures is governed by a delicate balance of intermolecular interactions. These interactions are primarily of the van der Waals type, but dipole-dipole interactions and, in some cases, hydrogen bonding also play a significant role.

The strong dipole moment arising from the cyano and fluoro substituents is a major driving force for the antiparallel correlation of molecules, which is a common feature in the nematic phase of many cyanophenyl-based liquid crystals. rsc.org This antiparallel arrangement affects the bulk properties of the material, such as its dielectric anisotropy. FTIR spectroscopy has been a valuable tool for probing these intermolecular interactions, with shifts in the CN stretching frequency upon transitioning from a dilute solution to the bulk state providing evidence for molecular association. rsc.org The extent of molecular overlapping in the mesophase is also related to the electron densities of the cyano groups. rsc.org

The aggregation of cyano groups can lead to strong interactions with nucleophiles due to the creation of positive electrostatic potentials. mdpi.com While fluorine is also highly electronegative, it is less effective at creating such strong positive potentials, leading to weaker interactions compared to the cyano group in certain contexts. mdpi.com

Interactive Data Tables

Table 1: Properties of this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAdditional Information
4-Cyano-3-fluorophenyl 4-propylbenzoateC17H14FNO2283.3086786-88-2Also known as 3-BEB(F)-C, ME 3N.F. cymitquimica.com
4-Cyano-3-fluorophenyl 4-butylbenzoateC18H16FNO2297.3386786-88-2Studied for its glass-forming and liquid crystal properties. tandfonline.comacs.org
4-Cyano-3-fluorophenyl 4-pentylbenzoateC19H18FNO2311.3686786-89-2A versatile intermediate in organic synthesis and materials science. chemimpex.com
4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoateC22H22FNO2351.492118-81-5A derivative with a cyclohexyl moiety. nih.gov
4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoateC30H40FNO3481.65Not specifiedExhibits liquid crystalline phases. nih.govnih.gov
4-Cyano-3-fluorophenyl 4-(propan-2-yl)benzoateC17H14FNO2283.30104020-20-4Data available in the CompTox Chemicals Dashboard. epa.gov
3-Fluoro-4-cyanophenyl trans-4-(4-n-butylcyclohexyl)benzoateC24H26FNO2379.4792118-83-7A liquid crystal compound. chemicalbook.com
(3-Cyano-4-fluorophenyl) benzoateC14H8FNO2241.22Not specifiedA core benzoate structure. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated liquid crystals, including 4-cyano-3-fluorophenyl benzoate (B1203000) analogues, traditionally involves multi-step processes. A typical synthesis for a related compound, 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, involves the esterification of 2-fluoro-4-hydroxybenzonitrile (B1301987) with 4-(hexadecyloxy)benzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While effective, these methods can present challenges related to yield, purification, and the use of potentially hazardous reagents.

Future research is progressively focusing on developing more efficient and sustainable synthetic pathways. Key areas of exploration include:

Catalytic Olefination Reactions: The use of catalytic olefination has been demonstrated as a key step in a convenient three-step pathway to create new families of fluorinated liquid crystals. nih.gov This approach offers a streamlined process for constructing complex molecular scaffolds.

Noble-Metal-Free Coupling: Recent advancements have showcased the synthesis of complex phosphine (B1218219) oxide derivatives using noble-metal-free systems. beilstein-journals.org Applying similar principles, such as Cs₂CO₃-facilitated nucleophilic substitution, to the synthesis of benzoate esters could offer milder reaction conditions and improved yields, while avoiding costly and toxic heavy metal catalysts. beilstein-journals.org

Flow Chemistry: Continuous flow synthesis presents an opportunity to enhance reaction efficiency, safety, and scalability. By controlling reaction parameters with high precision, flow chemistry can minimize byproduct formation and simplify purification processes, leading to a greener manufacturing footprint.

Enzymatic Catalysis: The use of enzymes, such as lipases, for esterification reactions offers high selectivity and operates under mild conditions. Research into identifying or engineering enzymes compatible with fluorinated substrates could pave the way for highly sustainable production methods. For instance, halohydrin dehalogenases are being explored for the synthesis of chiral intermediates like ethyl (R)-4-cyano-3-hydroxybutyrate, demonstrating the potential of biocatalysis in producing complex cyanated molecules. researchgate.net

A comparative overview of a conventional versus a potential sustainable synthetic approach is outlined below.

FeatureConventional Synthesis (e.g., Steglich Esterification)Proposed Sustainable Routes
Catalyst Stoichiometric coupling agents (e.g., DCC)Catalytic amounts of base (e.g., Cs₂CO₃) or enzymes
Solvents Often chlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., Toluene (B28343), 2-MeTHF) or solvent-free conditions
Reaction Conditions Can require anhydrous conditions and inert atmospheresMilder temperatures and pressures; potentially aqueous conditions for enzymes
Byproducts Difficult-to-remove urea (B33335) byproducts (from DCC)Benign salts or easily recyclable catalysts
Efficiency Multiple purification steps (e.g., chromatography)Higher atom economy, potentially simpler workup

Integration with Advanced Nanomaterials for Hybrid Functional Systems

The integration of liquid crystals with nanomaterials creates hybrid systems with synergistic properties, combining the responsiveness of liquid crystals with the unique functionalities of nanoparticles. The distinct polarity of 4-cyano-3-fluorophenyl benzoate makes it an excellent candidate for interfacing with various nanomaterials.

Future research in this area could focus on:

Liquid Crystal-Quantum Dot (LC-QD) Composites: Dispersing quantum dots within a liquid crystal matrix containing this compound could lead to novel electro-optical devices. The orientation of the liquid crystal molecules, controlled by an external electric field, could modulate the photoluminescence of the quantum dots, enabling applications in advanced displays and sensors.

Metal-Organic Framework (MOF) Composites: MOFs are porous materials with vast internal surface areas. nih.gov Infiltrating the pores of a MOF with a liquid crystal mixture containing this compound could create highly sensitive chemical sensors. The adsorption of analyte molecules into the MOF could disrupt the liquid crystal ordering, triggering a detectable optical response. A multifunctional Cu-MOFs@Keratin drug delivery system has been fabricated for controlled drug release, demonstrating the potential of integrating complex organic structures with MOFs. nih.gov

Plasmonic Nanoparticle Suspensions: Suspending gold or silver nanoparticles in a liquid crystal host allows for the electrical tuning of localized surface plasmon resonance (LSPR). The reorientation of the liquid crystal molecules, including the polar this compound, alters the local refractive index around the nanoparticles, shifting the LSPR peak. This could be harnessed for developing tunable filters, modulators, and biosensors.

These hybrid systems leverage the molecular-level interactions between the liquid crystal and the nanomaterial, opening doors to materials with functionalities that neither component possesses alone.

Development of Multi-Stimuli Responsive Materials Incorporating this compound Moieties

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like light, temperature, pH, or mechanical force. researchgate.net By incorporating the this compound moiety into larger, more complex molecular architectures, it is possible to design materials that respond to multiple stimuli.

Emerging research directions include:

Photo-switchable Liquid Crystals: Attaching a photochromic group (e.g., azobenzene) to a liquid crystal molecule containing the this compound core could allow for the light-induced control of liquid crystal phases. The reversible isomerization of the azobenzene (B91143) unit upon exposure to specific wavelengths of light would alter the molecular shape, disrupting or inducing liquid crystalline order.

Mechanochromic and Acidochromic Materials: Research has shown that molecules with specific donor-acceptor (D-A) structures can exhibit changes in their fluorescence properties in response to mechanical grinding (mechanochromism) or changes in acidity (acidochromism). rsc.org The electron-accepting nature of the cyanofluorophenyl group makes the this compound unit a prime candidate for use as an acceptor (A) moiety in such D-A-A' systems. rsc.org This could lead to the development of advanced sensors for stress or chemical detection.

Dual Temperature and Electric Field Responsive Polymers: Incorporating this compound as a side chain in a polymer backbone, particularly a thermally responsive polymer like poly(N-isopropylacrylamide) (PNIPAM), could yield a dual-responsive system. nih.gov Such a material could exhibit a phase transition in response to temperature changes while also allowing for the alignment of the polar side chains in an electric field, creating materials with tunable optical and mechanical properties.

The development of these materials relies on a deep understanding of structure-property relationships, where the specific electronic and physical characteristics of the this compound unit are leveraged to impart responsiveness to the entire system. rsc.org

Advanced Computational Design and High-Throughput Screening of Analogues for Targeted Material Performance

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational methods offer a powerful alternative for accelerating the design and identification of new materials with tailored properties.

A future paradigm for discovering novel analogues of this compound involves a synergistic combination of computational screening and theoretical analysis:

High-Throughput Virtual Screening (HTVS): Similar to its application in drug discovery, HTVS can be used to screen vast virtual libraries of this compound analogues. nih.gov By systematically modifying the core structure (e.g., changing the alkyl chain length, altering the substitution pattern on the phenyl rings), millions of virtual compounds can be generated and evaluated for key properties.

Quantum Chemical Calculations: For promising candidates identified through HTVS, Density Functional Theory (DFT) can be employed to accurately predict fundamental molecular properties. mdpi.com These include molecular geometry, dipole moment, and polarizability, which are crucial for determining liquid crystal behavior and dielectric anisotropy.

Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of thousands of molecules to predict bulk material properties. nih.gov This allows researchers to simulate the formation of different liquid crystal phases (nematic, smectic) and calculate critical parameters like clearing points and viscosity, providing a direct link between molecular structure and macroscopic performance.

A proposed computational workflow for designing new analogues is presented below.

StepMethodObjective
1. Library Generation Combinatorial Chemistry SoftwareCreate a large virtual library of this compound analogues with diverse structural modifications.
2. Property Filtering Quantitative Structure-Property Relationship (QSPR) ModelsRapidly screen the library to filter out molecules with undesirable properties (e.g., poor thermal stability, non-linear shape).
3. High-Throughput Docking/Simulation Molecular Dynamics (MD) or Monte Carlo (MC)Predict the likelihood of liquid crystal phase formation and estimate phase transition temperatures for promising candidates.
4. Refined Calculation Density Functional Theory (DFT)Perform high-accuracy calculations on a small set of top candidates to determine precise electronic properties like dielectric anisotropy. mdpi.com
5. Synthesis & Validation Laboratory SynthesisSynthesize the most promising computationally designed analogues for experimental verification of their properties.

This integrated computational approach enables a more rational, "design-on-demand" strategy for developing new materials, significantly reducing the experimental effort required to discover analogues of this compound with superior performance for next-generation applications.

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